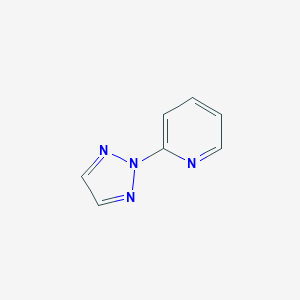
2-(2H-1,2,3-Triazol-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2H-1,2,3-Triazol-2-yl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H6N4 and its molecular weight is 146.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the efficacy of 2-(2H-1,2,3-triazol-2-yl)pyridine derivatives in combating cancer. A notable investigation synthesized a series of triazole-pyridine hybrids, which were evaluated for their anti-hepatocellular carcinoma (HCC) activity. Some of these compounds demonstrated strong efficacy against HepG2 cell lines, a human liver cancer model, indicating their potential as therapeutic agents against HCC .
Mechanism of Action
The mechanism behind the anticancer properties often involves the inhibition of key proteins such as Aurora B kinase, which plays a critical role in cell division and tumorigenesis. The triazole moiety enhances binding affinity to these targets, as supported by computer-aided docking studies that suggest favorable interactions between the synthesized hybrids and the target proteins .
Neuropharmacological Effects
In addition to anticancer properties, compounds containing the triazole-pyridine structure have shown promise in neuropharmacology. For instance, new bicyclic pyridine-based hybrids linked to 1,2,3-triazole units exhibited antiplatelet and vasodilatory effects that were more potent than traditional treatments like acetylsalicylic acid . These findings suggest potential applications in cardiovascular therapies.
Material Science
Dye-Sensitized Solar Cells (DSSCs)
The compound also serves as an anionic tridentate ligand in dye-sensitized solar cells. It has been incorporated into novel ruthenium(II) complexes that enhance the efficiency of light absorption and electron transfer processes within the solar cells . This application is particularly relevant as the demand for renewable energy sources continues to grow.
Synthesis and Structural Studies
Synthetic Pathways
The synthesis of this compound typically involves click chemistry methods that facilitate the formation of the triazole ring from azides and alkynes. This approach not only provides high yields but also allows for the functionalization of the pyridine ring to tailor biological activity .
Characterization Techniques
Characterization of synthesized compounds is crucial for validating their structure and purity. Techniques such as NMR spectroscopy and HPLC are commonly employed to confirm the identity and quality of the compounds produced .
Case Studies
特性
IUPAC Name |
2-(triazol-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-4-8-7(3-1)11-9-5-6-10-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNCCWXNNWGQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














